molecular formula C19H23Cl2NO4 B021916 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol CAS No. 104970-08-3

1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol

Cat. No. B021916
CAS RN: 104970-08-3
M. Wt: 400.3 g/mol
InChI Key: LHWFDNGVDKNZDS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol, also known as propranolol, is a widely used beta-blocker medication that is used to treat various medical conditions such as hypertension, angina, and arrhythmias. Propranolol is a synthetic compound that was first synthesized in the 1960s and has since become one of the most commonly prescribed medications worldwide.

Scientific Research Applications

Propranolol has a wide range of scientific research applications, including the study of cardiovascular physiology and pharmacology, the treatment of anxiety disorders, and the prevention of post-traumatic stress disorder (PTSD). Propranolol has been shown to reduce symptoms of anxiety by blocking the effects of adrenaline and other stress hormones. In addition, 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol has been used to prevent the formation of traumatic memories in patients with PTSD.

Mechanism of Action

Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol reduces the heart rate and blood pressure, which can help to reduce symptoms of hypertension and angina. In addition, 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol has been shown to reduce symptoms of anxiety by blocking the effects of adrenaline on the brain.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body, including the reduction of heart rate, blood pressure, and cardiac output. In addition, 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol has been shown to reduce the release of renin, which is an enzyme that regulates blood pressure. Propranolol also reduces the release of adrenaline and other stress hormones, which can help to reduce symptoms of anxiety and panic.

Advantages and Limitations for Lab Experiments

Propranolol has a number of advantages for lab experiments, including its well-established safety profile, its ability to cross the blood-brain barrier, and its availability in both oral and intravenous formulations. However, 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol also has some limitations, including its potential to interact with other medications and its variable pharmacokinetics in different individuals.

Future Directions

There are a number of future directions for research on 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol, including the development of new formulations and delivery methods, the study of its effects on different populations, and the investigation of its potential for the treatment of other medical conditions such as migraines and tremors. In addition, there is ongoing research into the use of 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol for the prevention of traumatic memories in patients with PTSD, and the development of new treatments for anxiety disorders using 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol and other beta-blockers.

properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO4/c1-24-18-5-3-13(9-19(18)25-2)7-8-22-11-15(23)12-26-17-6-4-14(20)10-16(17)21/h3-6,9-10,15,22-23H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFDNGVDKNZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=C(C=C(C=C2)Cl)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909284
Record name 1-(2,4-Dichlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol

CAS RN

104970-08-3
Record name B 24-76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104970083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-24/76
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2486GZ5YJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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